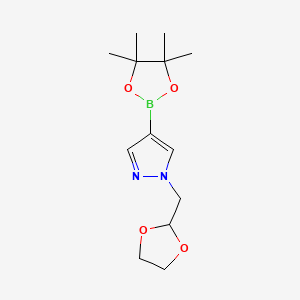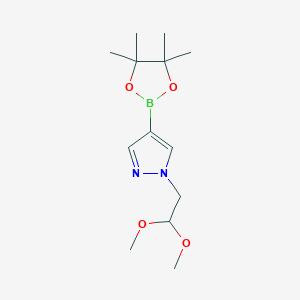
6-Morfolinopiridin-2-amina
Descripción general
Descripción
6-Morpholinopyridin-2-amine is a chemical compound with the molecular formula C9H13N3O . It is a versatile compound used extensively in scientific research.
Synthesis Analysis
The synthesis of 6-Morpholinopyridin-2-amine involves various methods. One such method involves the regioselective reaction of carbonyl compounds with amidines .Molecular Structure Analysis
The molecular structure of 6-Morpholinopyridin-2-amine is represented by the InChI code1S/C9H13N3O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2,(H2,10,11) . The compound has a molecular weight of 179.22 g/mol . Chemical Reactions Analysis
The chemical reactions involving 6-Morpholinopyridin-2-amine are complex and varied. The compound is known to participate in a variety of reactions, contributing to its versatility in research and development.Physical and Chemical Properties Analysis
6-Morpholinopyridin-2-amine is a white to yellow solid . It has a molecular weight of 179.22 g/mol and an InChI key ofLEZFYYWHNXICNC-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Investigación del Cáncer
La 6-Morfolinopiridin-2-amina se ha utilizado en el diseño y síntesis de compuestos con potencial actividad citotóxica contra líneas celulares de cáncer humano, como HepG2 (cáncer de hígado) y MDA-MB-231 (cáncer de mama). Esta aplicación se basa en la optimización de compuestos de detección virtual para mejorar su eficacia .
Síntesis Química
Este compuesto sirve como intermediario en la síntesis de diversas entidades químicas. Su estructura permite la creación de diversos derivados con potenciales actividades biológicas, que pueden explorarse aún más para aplicaciones terapéuticas.
Estudios Bioquímicos
La this compound está involucrada en la investigación bioquímica, particularmente en estudios relacionados con la inhibición enzimática, las vías de señalización y la inducción de apoptosis. Se puede utilizar para investigar la vía MAPK/ERK, que es crucial en la proliferación y supervivencia celular.
Safety and Hazards
Mecanismo De Acción
Mode of Action
Like other pyrimidine derivatives, it may interact with its targets by forming hydrogen bonds and aromatic interactions .
Biochemical Pathways
Given the structural similarity to other pyrimidine derivatives, it might be involved in pathways related to cell proliferation and DNA synthesis . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Morpholinopyridin-2-amine are not well studied. As a small molecule, it is expected to have good absorption and distribution profiles. Its metabolism and excretion patterns remain to be determined .
Result of Action
Given its structural similarity to other pyrimidine derivatives, it might have potential anti-inflammatory effects . .
Análisis Bioquímico
Biochemical Properties
6-Morpholinopyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with adenosine receptors, particularly the A3 adenosine receptor (A3AR), which is involved in various physiological processes . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to modulation of their activity.
Cellular Effects
The effects of 6-Morpholinopyridin-2-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the oxidative phosphorylation pathway, which is crucial for ATP production in cells . Additionally, 6-Morpholinopyridin-2-amine can alter the expression of genes involved in metabolic reprogramming, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 6-Morpholinopyridin-2-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit adenosine kinase, resulting in increased levels of endogenous adenosine . This inhibition can lead to downstream effects on gene expression and cellular signaling pathways, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Morpholinopyridin-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Morpholinopyridin-2-amine remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Morpholinopyridin-2-amine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, in rodent models, varying doses of 6-Morpholinopyridin-2-amine have been shown to modulate pain responses through the A3 adenosine receptor pathway . High doses may result in adverse effects such as cellular toxicity and metabolic disturbances.
Metabolic Pathways
6-Morpholinopyridin-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been implicated in the regulation of purine metabolism, which is essential for nucleotide synthesis and energy production . These interactions can lead to changes in the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Morpholinopyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles . This distribution pattern can influence its activity and function within the cell.
Subcellular Localization
The subcellular localization of 6-Morpholinopyridin-2-amine is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . This localization is essential for its role in modulating cellular processes and biochemical reactions.
Propiedades
IUPAC Name |
6-morpholin-4-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZFYYWHNXICNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596148 | |
| Record name | 6-(Morpholin-4-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400774-96-1 | |
| Record name | 6-(Morpholin-4-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine](/img/structure/B1319011.png)
![5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1319012.png)
![N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319013.png)










